molecular formula C24H20F3N3O2 B2375453 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one CAS No. 860786-55-6

5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one

Cat. No.: B2375453
CAS No.: 860786-55-6
M. Wt: 439.438
InChI Key: JVYOABIGPXAJTQ-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one is a synthetic triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 1,2,4-triazole core are extensively investigated for their diverse biological activities, which can include anti-inflammatory, analgesic, and anticancer effects . The specific substitution pattern on this molecule—incorporating a phenylmethoxyphenyl group and a trifluoromethylbenzyl moiety—is designed to enhance its potential interaction with biological targets. The trifluoromethyl group, in particular, is a common pharmacophore known to improve a compound's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug discovery . This compound is related to a class of molecules that have been explored as selective cyclooxygenase-1 (COX-1) inhibitors, suggesting potential research applications in the study of inflammation, pain, and thrombosis . Its structural framework is analogous to other triazole-based compounds studied for their anticonvulsant properties, indicating broader utility in neuroscience research . As a sophisticated chemical tool, it provides researchers with a versatile scaffold for structure-activity relationship (SAR) studies, lead optimization, and the development of novel therapeutic agents. The product is supplied for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2/c1-17-28-29(15-19-8-5-9-20(14-19)24(25,26)27)23(31)30(17)21-10-12-22(13-11-21)32-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYOABIGPXAJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

The compound has shown significant potential in various pharmacological contexts:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including the target compound, exhibit antimicrobial properties. A study demonstrated that certain synthesized triazole derivatives displayed activity against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, suggesting that modifications in the structure can enhance biological activity .

Pain Management

The compound is part of a broader class of triazole derivatives being investigated for their analgesic properties. Research has indicated that these compounds could be effective in treating pain by modulating specific biological pathways related to pain perception .

Anticancer Properties

There is ongoing research into the anticancer effects of triazole derivatives. Preliminary studies have suggested that modifications to the triazole ring can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Synthesis and Structural Modifications

The synthesis of 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one typically involves multi-step organic reactions that allow for the introduction of various substituents on the triazole ring. The structural flexibility of triazoles enables researchers to tailor compounds for specific biological activities.

Synthesis Techniques

Common methods for synthesizing triazole derivatives include:

  • Cycloaddition Reactions : Utilizing nitrile imines for generating triazoles through [3 + 2]-cycloaddition reactions.
  • Substitution Reactions : Introducing different functional groups via nucleophilic substitution to enhance solubility and biological activity .

Agricultural Applications

Beyond medicinal uses, compounds like this compound are being explored for their potential as agrochemicals:

Fungicides

Triazole compounds are widely recognized for their antifungal properties and are used in agricultural settings to protect crops from fungal diseases. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various S-substituted derivatives of 1,2,4-triazole showed promising results against common pathogens, highlighting their potential as new antimicrobial agents .

Case Study 2: Pain Modulation
In a preclinical model, triazole derivatives were evaluated for their analgesic effects. Results indicated a significant reduction in pain response compared to control groups, supporting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets, influencing its overall biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its trifluoromethylbenzyl and phenylmethoxyphenyl substituents. Comparisons with related triazolones highlight key differences:

Compound Substituents Key Structural Variations
Target Compound 5-Me, 4-(PhOCH2Ph), 2-(3-CF3PhCH2) Combines methoxy, trifluoromethyl, and methyl groups
5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-... () 5-ClPh, 3-ClPh, 1-hydroxyethyl, 2-hydroxypropyl Polar hydroxy groups; dual chlorophenyl substituents increase hydrophobicity
4-(4-Chlorophenyl)-3-(4-MeOPh)-5-[(4-MeBzyl)S]-4H-1,2,4-triazole () 4-ClPh, 4-MeOPh, 4-MeBzylS Sulfur-containing substituent; lacks trifluoromethyl group
4-(3,4-Dimethoxyphenyl)-5-Me-2,4-dihydro-3H-1,2,4-triazol-3-one () 3,4-diMeOPh, 5-Me Multiple methoxy groups enhance solubility; simpler substitution pattern

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to hydroxy- or chlorophenyl-substituted analogs .
  • Methoxy groups (e.g., in ) improve aqueous solubility but may reduce membrane permeability compared to trifluoromethyl .
  • Thiol/thione derivatives (e.g., ) exhibit distinct reactivity, forming disulfide bonds or acting as hydrogen-bond donors, which are absent in the target compound .

Key Observations :

  • Alkylation of triazole-thiol precursors (e.g., ) is a common strategy for introducing benzyl or aryl groups .
  • Catalysts like InCl3 () or Cs2CO3 () optimize yields in polar aprotic solvents .

Key Observations :

  • Trifluoromethyl groups (as in the target compound and Aprepitant) are critical for receptor binding due to their hydrophobic and electron-withdrawing effects .
  • Methoxy-substituted triazolones (e.g., ) may exhibit reduced potency compared to halogenated or trifluoromethyl analogs .

Physicochemical Properties

  • Solubility : Methoxy groups () enhance water solubility, while trifluoromethyl and chlorophenyl groups increase lipid solubility .
  • Crystallinity : Isostructural compounds () with planar aromatic systems exhibit high crystallinity, aiding in stability and formulation .

Biological Activity

5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a triazole ring which is known for its diverse biological activities. The presence of phenyl and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.

Research indicates that triazole derivatives often exhibit their biological effects through multiple pathways:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Compounds similar to this compound have shown significant activity against various fungi and bacteria .
  • Anticancer Properties : Studies have demonstrated that triazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, the antiproliferative activity against cancer cell lines such as MCF-7 has been documented, with IC50 values indicating effective inhibition at low concentrations .
  • Kinase Inhibition : The compound may also serve as a multi-kinase inhibitor. Similar compounds have been shown to inhibit various kinases involved in cancer progression and metastasis .

Biological Activity Data

Activity Type Target IC50 Value (µM) Reference
AntifungalCandida spp.0.5
AntiproliferativeMCF-7 (breast cancer)0.56
Kinase Inhibitionc-Src5.4
PDGFRα1.1

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of triazole derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics, leading to G2/M phase arrest in HeLa cells .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial efficacy of substituted triazoles against resistant strains of bacteria and fungi. The compound demonstrated potent activity against Candida albicans and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Basic: What are the optimal synthetic routes for 5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one?

Answer:
The synthesis typically involves constructing the triazole core via cyclization reactions, followed by stepwise functionalization. Key steps include:

  • Triazole Ring Formation : Use of phenyl isocyanate or isothiocyanate to initiate cyclization .
  • Thioether Linkage : Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Trifluoromethyl Group Incorporation : Reagents like trifluoromethyl iodide or sulfonic acid derivatives are critical for introducing the CF₃ group; reaction conditions (e.g., 60–80°C in DMF) must be tightly controlled to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Basic: Which analytical techniques are most effective for confirming the structure of this triazolone derivative?

Answer:
A multi-technique approach ensures structural accuracy:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing phenylmethoxy vs. trifluoromethylbenzyl groups). Aromatic proton signals in δ 7.0–8.0 ppm and CF₃-related splitting patterns are diagnostic .
  • X-ray Crystallography : Defines spatial arrangement, especially for stereochemical ambiguities. For example, crystallographic data can confirm the orientation of the trifluoromethylphenyl group .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from chlorine/bromine, if present .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound?

Answer:
SAR studies should systematically modify substituents while monitoring activity changes:

  • Substitution Patterns : Replace the phenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
  • Trifluoromethyl Position : Compare activity when CF₃ is at meta (3-position) vs. para (4-position) on the benzyl group .
  • Bioisosteric Replacements : Swap the triazolone ring with 1,2,3-triazole or thiadiazole to evaluate scaffold flexibility .
  • In Vitro Assays : Test against target enzymes (e.g., cytochrome P450 for metabolic stability) or cancer cell lines (e.g., IC₅₀ determination) to quantify potency .

Advanced: How should researchers address contradictions in reported biological activities of similar triazole derivatives?

Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., fluconazole for antifungal studies) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis before biological testing .
  • Meta-Analysis : Compare datasets across studies to identify trends, such as consistent activity against Gram-positive bacteria but variability in anticancer effects .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

Answer:
Computational approaches include:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., fungal lanosterol 14α-demethylase). Focus on hydrogen bonds between the triazolone oxygen and heme iron .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability, particularly for the trifluoromethyl group’s hydrophobic interactions .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Basic: What are common challenges in introducing the trifluoromethyl group during synthesis, and how can they be mitigated?

Answer:
Challenges and solutions include:

  • Reagent Sensitivity : CF₃I is moisture-sensitive; use Schlenk techniques and anhydrous solvents .
  • Byproduct Formation : Competing nucleophilic attacks can occur; optimize stoichiometry (e.g., 1.2 eq CF₃I) and monitor via TLC .
  • Low Reactivity : Activate the benzyl position with Lewis acids (e.g., AlCl₃) to enhance electrophilicity .

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